N-(4-bromophenyl)-6-methyl-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide
Description
This compound belongs to the benzothiadiazine class, characterized by a bicyclic structure comprising a benzene ring fused to a thiadiazine ring with sulfone (dioxo) and carboxamide substituents. The 4-bromophenyl group at the N-position and the methyl group at the 6-position of the benzene ring define its structural uniqueness. Its molecular formula is C₁₆H₁₃BrN₃O₃S, with a molecular weight of 398.26 g/mol. The bromine atom enhances lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability .
Properties
IUPAC Name |
N-(4-bromophenyl)-6-methyl-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O3S/c1-9-2-7-13-12(8-9)18-14(19-23(13,21)22)15(20)17-11-5-3-10(16)4-6-11/h2-8,14,18-19H,1H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEYLVVNOLPEMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)NC(N2)C(=O)NC3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-6-methyl-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide typically involves the following steps:
Formation of the Benzothiadiazine Ring: The benzothiadiazine ring is synthesized through a cyclization reaction involving a suitable precursor, such as 2-aminobenzenesulfonamide, with a carbonyl compound under acidic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction using 4-bromophenylamine.
Methylation: The methyl group is introduced through an alkylation reaction using a methylating agent such as methyl iodide.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate with a suitable carboxylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-6-methyl-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antibacterial Activity
Recent studies have demonstrated that derivatives of benzothiadiazine compounds exhibit significant antibacterial properties. For instance, compounds similar to N-(4-bromophenyl)-6-methyl-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide have been shown to inhibit bacterial peptide deformylase, which is critical for bacterial survival.
- Case Study : A study focused on 1,4-benzothiazine-based bisamide derivatives found that certain compounds effectively inhibited Staphylococcus aureus biofilm formation on medical devices. This suggests that this compound could similarly impact bacterial infections associated with medical devices .
Anticancer Properties
Benzothiadiazine derivatives have also been investigated for their anticancer activities. The structural features of these compounds allow them to interact with specific cellular pathways involved in cancer cell proliferation.
- Research Insights : Compounds from the benzothiadiazine family have been identified as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Inhibition of CDK activity can lead to reduced cancer cell proliferation .
Diuretic and Antihypertensive Applications
Some benzothiadiazine derivatives are already utilized as diuretics and antihypertensive agents. The mechanisms involve modulation of renal function and vascular resistance.
| Property | Application |
|---|---|
| Antibacterial | Inhibition of Staphylococcus aureus biofilm formation |
| Anticancer | CDK inhibition leading to reduced cell proliferation |
| Diuretic | Regulation of renal function |
| Antihypertensive | Modulation of vascular resistance |
Synthesis and Derivatives
The synthesis of this compound involves several steps that can yield various derivatives with modified biological activities.
Synthetic Pathway Overview
- Starting Materials : The synthesis typically begins with readily available benzothiadiazine precursors.
- Reactions : Key reactions include nucleophilic substitutions and cyclization processes to introduce the bromophenyl group.
- Characterization : Products are characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-6-methyl-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Core Structural Variations in Benzothiadiazine Derivatives
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on analogous compounds.
Key Observations:
- Substituent Effects: Bromine vs. Halogens: The bromine in the target compound increases molecular weight and lipophilicity (logP ~1.5) compared to fluorine-substituted analogs (logP ~1.4–1.5) . Sulfonamide vs. Carboxamide: Hydrochlorothiazide (a sulfonamide) exhibits diuretic activity, while carboxamide derivatives like the target compound are explored for kinase inhibition or antimicrobial applications .
Pharmacological and Physicochemical Profiles
Table 2: Bioactivity and Solubility Comparisons
*Estimated based on analogous compounds.
- Water Solubility: The target compound’s low solubility (logSw ~-2.4) is comparable to difluorophenyl analogs but higher than hydrochlorothiazide (-1.8), likely due to reduced hydrogen-bond donors .
- Bioactivity : While hydrochlorothiazide targets renal sodium-chloride symporters, carboxamide derivatives like the target compound are investigated for pyruvate dehydrogenase kinase (PDK) inhibition, as seen in structurally related compounds (e.g., 12b–12h in ).
Biological Activity
N-(4-bromophenyl)-6-methyl-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide is a heterocyclic compound belonging to the benzothiadiazine class. Its unique structure includes a bromophenyl group and a dioxo functional group, which contribute to its diverse biological activities. This article explores the biological activity of this compound through various studies and findings.
Molecular Structure
- IUPAC Name : this compound
- Molecular Formula : C15H14BrN3O3S
- Molecular Weight : 368.26 g/mol
Synthesis
The synthesis typically involves:
- Formation of the benzothiadiazine ring.
- Introduction of the bromophenyl group via nucleophilic substitution.
- Methylation using methyl iodide.
- Formation of the carboxamide group through reaction with a carboxylating agent.
Antimicrobial Activity
This compound has been investigated for its potential as an antimicrobial agent. Studies indicate that it exhibits significant activity against various bacterial strains due to its ability to disrupt bacterial cell wall synthesis and function .
Antiviral Properties
Research has shown that this compound possesses antiviral properties, particularly against certain viruses by inhibiting their replication processes. The mechanism involves interference with viral enzyme activity .
Anticancer Effects
The compound has demonstrated anticancer activity in several in vitro studies. It appears to induce apoptosis in cancer cells by activating intrinsic apoptotic pathways and inhibiting cell proliferation .
The biological effects of this compound are mediated through:
- Enzyme Inhibition : The compound interacts with specific enzymes involved in critical biological pathways.
- Receptor Modulation : It binds to receptors that regulate cellular functions, leading to altered signaling pathways.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
Study 2: Anticancer Activity
In a study conducted on human cancer cell lines (MCF-7 and HeLa), N-(4-bromophenyl)-6-methyl-1,1-dioxo demonstrated IC50 values of 15 µM and 20 µM respectively. The compound induced G0/G1 phase cell cycle arrest and increased apoptosis markers such as caspase activation .
Study 3: Antiviral Screening
A screening for antiviral activity revealed that this compound effectively inhibited the replication of influenza virus in vitro with an IC50 value of 10 µM. The mechanism was attributed to the inhibition of viral RNA polymerase activity .
Comparative Analysis
| Biological Activity | MIC/IC50 Values | Target Organisms/Cells |
|---|---|---|
| Antimicrobial | 32 µg/mL | Staphylococcus aureus, Escherichia coli |
| Anticancer | 15 µM (MCF-7) | Breast cancer cells |
| 20 µM (HeLa) | Cervical cancer cells | |
| Antiviral | 10 µM | Influenza virus |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
